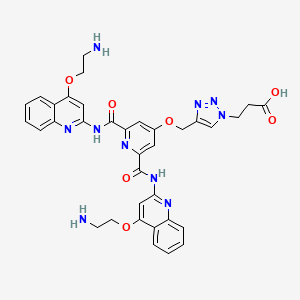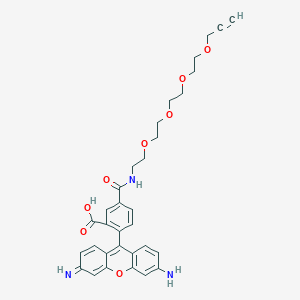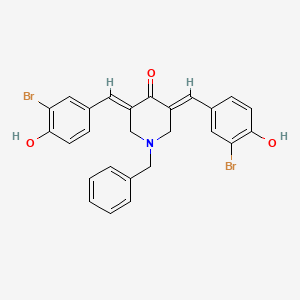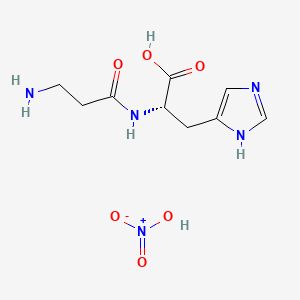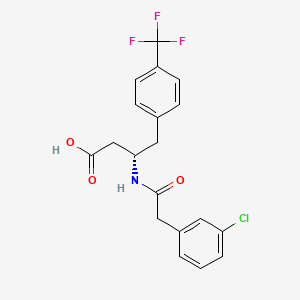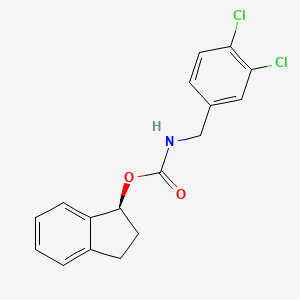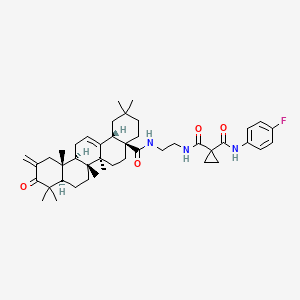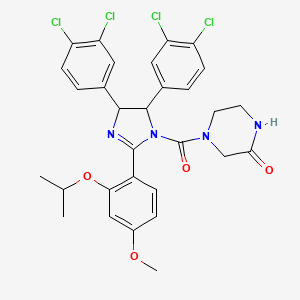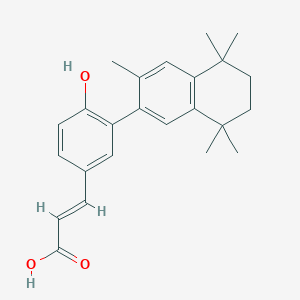
CD 3254
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD3254 is a potent and selective agonist of Retinoid X receptors (RXRα). Retinoid X receptors are nuclear receptors that act as ligand-dependent transcription factors and function as homodimers or heterodimers with other nuclear receptors, such as retinoic acid receptors, peroxisome proliferator-activated receptors, or liver X receptors . Retinoid X receptors play essential roles in the regulation of glucose metabolism, lipid metabolism, and immune response .
Mechanism of Action
Target of Action
CD3254, also known as (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid, is a potent and selective agonist of Retinoid X receptors (RXRα) . RXRα belongs to the NR2B nuclear receptor family and is primarily expressed in the liver, intestines, kidneys, and epidermis .
Mode of Action
CD3254 interacts with its target, RXRα, acting as a ligand-dependent transcription factor . It functions as a homodimer or as heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), or liver X receptors (LXRs) .
Biochemical Pathways
The activation of RXR by CD3254 leads to the recruitment of coregulators that are part of multiprotein complexes . These complexes correspond to chromatin-modifying and transcription-initiating machineries that act at target gene promoters in a precisely timed and sequential fashion . This process controls a variety of (patho)physiologic processes .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
CD3254 has been reported as a treatment for cutaneous T-cell lymphoma (CTCL) . It can evoke reactions by disturbing other RXR-heterodimer receptor pathways . In vitro, CD3254 induces similar phenotypes of malformations after 5 days exposure at low concentration (20 μg/L) to those after the 1st day exposure at high concentrations (50 and 100 μg/L) .
Action Environment
It’s worth noting that the activity of cd3254 can be influenced by the levels of coactivators , which could potentially be affected by various environmental factors.
Biochemical Analysis
Biochemical Properties
CD3254 interacts with RXRs, which are nuclear receptors that act as ligand-dependent transcription factors . These receptors play a central role in the regulation of gene expression, and their activation can influence a variety of biochemical reactions . The interaction between CD3254 and RXRs is characterized by the recruitment of coactivators, which are proteins that enhance the transcriptional activity of the receptors .
Cellular Effects
In cellular processes, CD3254 influences cell function by modulating the activity of RXRs . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, CD3254 has been shown to enhance the recruitment of the PPARγ coactivator 1α, PGC-1α, to RXRα/PPARγ heterodimers .
Molecular Mechanism
The molecular mechanism of action of CD3254 involves its binding to RXRs and the subsequent recruitment of coactivators . This binding interaction can lead to changes in gene expression, as well as the activation or inhibition of enzymes .
Metabolic Pathways
CD3254 is involved in the RXR-dependent nuclear receptor pathways . Specific details on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD3254 involves the conversion of known compounds to the desired product through a series of chemical reactions. One of the synthetic routes begins with the conversion of known compounds to intermediates by treatment with sodium hydride followed by methyl iodide in dimethylformamide with stirring at room temperature . The final product is obtained through further chemical modifications and purification steps.
Industrial Production Methods
Industrial production methods for CD3254 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to produce the compound in bulk quantities suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
CD3254 undergoes various types of chemical reactions, including:
Oxidation: CD3254 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: CD3254 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of CD3254 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of CD3254 include various oxidized, reduced, and substituted derivatives. These products are often characterized and analyzed for their potential biological activities and applications .
Scientific Research Applications
CD3254 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CD3254 is compared with other similar compounds, such as bexarotene and various analogs of retinoid X receptors. The uniqueness of CD3254 lies in its high selectivity and potency as a retinoid X receptor agonist . Similar compounds include:
Bexarotene: An FDA-approved drug for the treatment of cutaneous T-cell lymphoma.
Isochroman Analogs: Compounds with isochroman ring substitutions that exhibit greater potency than bexarotene.
NEt-TMN Analogs: Compounds with unique structural modifications that enhance their activity as retinoid X receptor agonists.
CD3254 stands out due to its ability to selectively activate retinoid X receptors without significant cross-reactivity with other nuclear receptors .
Properties
CAS No. |
196961-43-0 |
|---|---|
Molecular Formula |
C24H28O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27) |
InChI Key |
DYLLZSVPAUUSSB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CD3254; CD 3254; CD-3254. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



